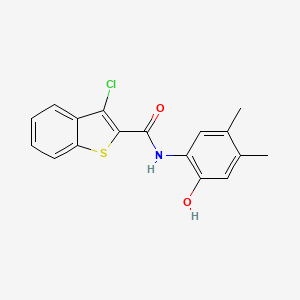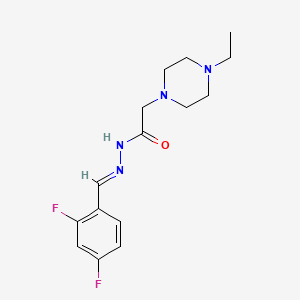![molecular formula C21H29N3O5 B5599178 8-(2-morpholin-4-yl-2-oxoethyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599178.png)
8-(2-morpholin-4-yl-2-oxoethyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves multiple steps, including the preparation of intermediate compounds optionally substituted at the 8 position. These intermediates undergo further reactions to yield the final compounds. The synthesis process is crucial for generating compounds with potential antihypertensive activities, as demonstrated by Caroon et al. (1981) in their exploration of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for screening as antihypertensive agents (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of derivatives similar to the compound can be elucidated using techniques such as single-crystal X-ray diffraction. This method allows for the detailed examination of the compound's molecular geometry, revealing the spatial arrangement of atoms within the molecule and any potential conformations it may adopt (Wang et al., 2011).
Chemical Reactions and Properties
The chemical reactions involving this compound encompass a variety of transformations, including hydrolysis and acylation of the imino group in E/Z-isomers of related compounds. These reactions play a critical role in modifying the chemical structure and consequently the biological activity of these molecules (Belikov et al., 2013).
Wissenschaftliche Forschungsanwendungen
Antihypertensive Activity
The compound and its derivatives have been studied for their potential antihypertensive effects. Research indicates that certain derivatives exhibit significant activity as antihypertensive agents, particularly those with specific substitutions at the 4 position. These compounds have been tested in spontaneous hypertensive rats, showing potential as alpha-adrenergic blockers with varying selectivity towards alpha 1- and alpha 2-adrenoceptors (Caroon et al., 1981).
Muscarinic Agonist Activity
This class of compounds has also been explored for its potential in treating conditions related to the muscarinic receptors. Specific derivatives have shown binding affinities for M1 and M2 receptors, indicating their use in ameliorating conditions like scopolamine-induced impairment in rats and exhibiting partial agonistic activity for M1 muscarinic receptors (Tsukamoto et al., 1995).
Potential in Treating Brain Edema and Memory Deficits
Several derivatives of this compound have shown inhibitory action on neural Ca-uptake and have protective action against brain edema and memory and learning deficits in animal models. This indicates a potential therapeutic application in conditions related to brain health and cognitive functions (Tóth et al., 1997).
Antimicrobial Activity
Derivatives containing the morpholine moiety have been synthesized and tested for their antimicrobial properties. Some of these compounds have been found to possess good or moderate antimicrobial activity, which opens up possibilities for their use in treating various microbial infections (Sahin et al., 2012).
Arylsulfochlorination and Structural Studies
The compound and its derivatives have been a subject of study in arylsulfochlorination reactions, contributing to the understanding of their structural and chemical properties. These studies are crucial for further modifications and applications of these compounds in various fields (Kayukova et al., 2020).
Novel Alkaloids Discovery
Research has also led to the discovery of novel oxazoline alkaloids related to this compound, which were isolated from plant extracts. These discoveries contribute to the expanding library of naturally occurring compounds with potential pharmacological activities (Xiao et al., 2016).
Eigenschaften
IUPAC Name |
8-(2-morpholin-4-yl-2-oxoethyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c25-19(23-10-13-27-14-11-23)16-22-8-6-21(7-9-22)17-24(20(26)29-21)12-15-28-18-4-2-1-3-5-18/h1-5H,6-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEUOQJPYMDDKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CN(C(=O)O2)CCOC3=CC=CC=C3)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Morpholin-4-yl-2-oxoethyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(1-azepanyl)-2-oxoethyl]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5599101.png)
![ethyl {2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5599107.png)
![2-[(5-methyl-2-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5599114.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(2-oxo-1-pyrrolidinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5599130.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5599162.png)
![4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5599170.png)
![N-2-naphthyl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5599185.png)

![ethyl 1-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-4-piperidinecarboxylate](/img/structure/B5599197.png)

![3-nitro-4-[(2-phenyl-2H-tetrazol-5-yl)thio]benzoic acid](/img/structure/B5599207.png)
![2-{4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1-(2-furyl)-2-oxoethanone](/img/structure/B5599215.png)
![4-[(4-methylpiperazin-1-yl)sulfonyl]-N-phenylthiophene-2-carboxamide](/img/structure/B5599231.png)